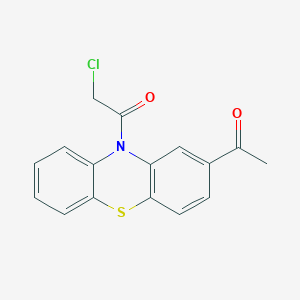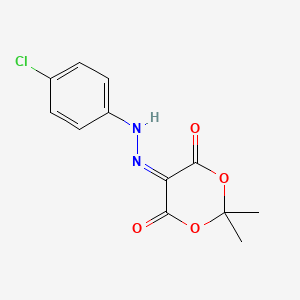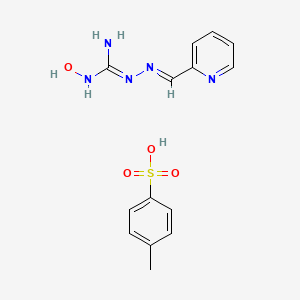
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate is a chemical compound with the molecular formula C7-H9-N5-O.C7-H8-O3-S and a molecular weight of 351.42 . This compound is known for its unique structure, which includes a pyridine ring and a hydrazinecarboximidamide group.
準備方法
The synthesis of N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate typically involves the reaction of hydrazinecarboximidamide with 2-pyridinecarboxaldehyde in the presence of a suitable solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
This may include the use of automated reactors and continuous flow systems to increase yield and efficiency .
化学反応の分析
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
科学的研究の応用
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, this compound is explored for drug development.
作用機序
The mechanism of action of N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but they likely include interactions with DNA and proteins .
類似化合物との比較
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate can be compared with other similar compounds, such as:
N’-Hydroxy-2-[2-(mesityloxy)ethylidene]hydrazinecarboximidamide sulfate: This compound has a similar hydrazinecarboximidamide group but differs in its substituents and overall structure.
2-Hydroxy-N’-(2-pyridinylmethylene)benzohydrazide: This compound also contains a pyridine ring and a hydrazinecarboximidamide group, but it has different functional groups attached to the core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
85894-16-2 |
|---|---|
分子式 |
C14H17N5O4S |
分子量 |
351.38 g/mol |
IUPAC名 |
1-hydroxy-2-[(E)-pyridin-2-ylmethylideneamino]guanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9N5O.C7H8O3S/c8-7(12-13)11-10-5-6-3-1-2-4-9-6;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,13H,(H3,8,11,12);2-5H,1H3,(H,8,9,10)/b10-5+; |
InChIキー |
NTZCDWBAGMLRIF-OAZHBLANSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC(=C1)/C=N/N=C(\N)/NO |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC(=C1)C=NN=C(N)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
methanone](/img/structure/B14423254.png)
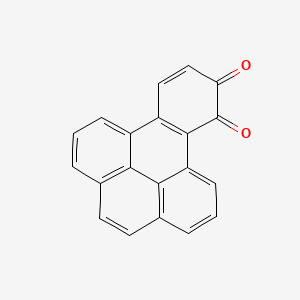
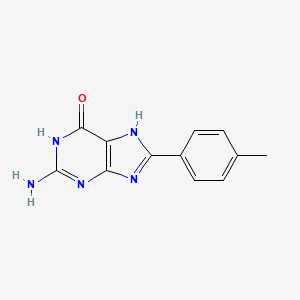

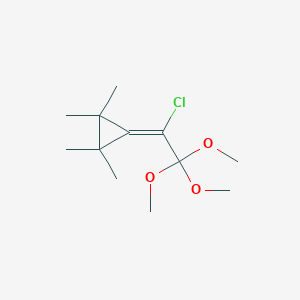
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)

![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
